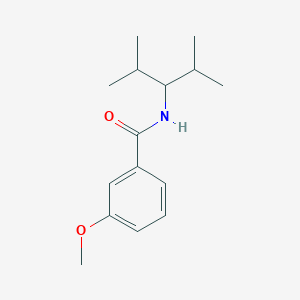![molecular formula C13H16BrNO3 B5758839 5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid, also known as B-Ethylbutyryl-5-bromoanthranilic acid, is a chemical compound that belongs to the class of benzoic acids. It is a white to off-white powder that is soluble in organic solvents but insoluble in water. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acidyl-5-bromoanthranilic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor-promoting pathways.
Biochemical and Physiological Effects:
5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acidyl-5-bromoanthranilic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activity of certain enzymes that promote tumor growth. It has also been shown to possess anti-oxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acidyl-5-bromoanthranilic acid is its ability to inhibit the activity of certain enzymes that are involved in the inflammatory and tumor-promoting pathways. This makes it a potentially useful tool for studying these pathways in vitro. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acidyl-5-bromoanthranilic acid. One area of interest is its potential use as a diagnostic tool for detecting cancer. Another area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields.
In conclusion, 5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acidyl-5-bromoanthranilic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, anti-tumor, and anti-oxidant properties and has been investigated for its potential use as a diagnostic tool for detecting cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acidyl-5-bromoanthranilic acid involves the reaction of 5-bromoanthranilic acid with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acidyl-5-bromoanthranilic acid has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a diagnostic tool for detecting cancer.
Propriétés
IUPAC Name |
5-bromo-2-(2-ethylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-3-8(4-2)12(16)15-11-6-5-9(14)7-10(11)13(17)18/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFGDHACKQLXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)


![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)

![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)